Cas no 342602-54-4 (5-Fluoro-N-methoxy-N-methylnicotinamide)

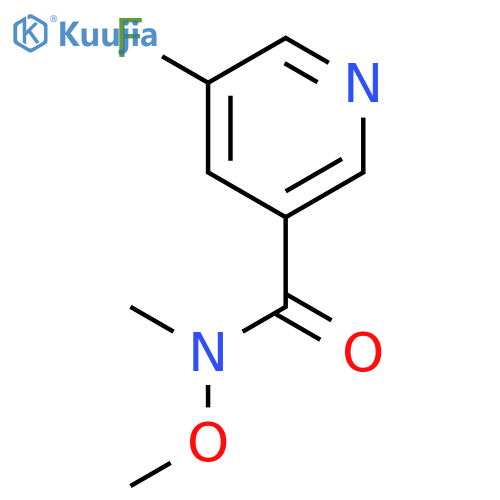

342602-54-4 structure

商品名:5-Fluoro-N-methoxy-N-methylnicotinamide

CAS番号:342602-54-4

MF:C8H9FN2O2

メガワット:184.167665243149

MDL:MFCD18256732

CID:852728

5-Fluoro-N-methoxy-N-methylnicotinamide 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-N-methoxy-N-methylnicotinamide

- 5-fluoro-N-methoxy-N-methyl-3-Pyridinecarboxamide

- 6369AJ

- TRA0068146

- SY016969

- 5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide

-

- MDL: MFCD18256732

- インチ: 1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3

- InChIKey: RFGBJCUYNNXCDP-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])N=C([H])C(=C1[H])C(N(C([H])([H])[H])OC([H])([H])[H])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- トポロジー分子極性表面積: 42.4

5-Fluoro-N-methoxy-N-methylnicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51550-1g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 97% | 1g |

¥1649.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51550-5g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 97% | 5g |

¥5229.0 | 2023-09-07 | |

| Chemenu | CM177380-10g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 97% | 10g |

$685 | 2022-06-11 | |

| abcr | AB452071-1 g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 1g |

€240.50 | 2022-08-31 | ||

| Chemenu | CM177380-5g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 97% | 5g |

$430 | 2022-06-11 | |

| eNovation Chemicals LLC | D781424-5g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | >97% | 5g |

$430 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535912-250mg |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | 98% | 250mg |

¥477.00 | 2024-05-18 | |

| 1PlusChem | 1P003N8E-1g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | >97% | 1g |

$177.00 | 2023-12-17 | |

| eNovation Chemicals LLC | D781424-1g |

5-Fluoro-N-methoxy-N-methylnicotinamide |

342602-54-4 | >97% | 1g |

$135 | 2025-02-21 | |

| A2B Chem LLC | AB69278-5g |

5-Fluoro-n-methoxy-n-methylnicotinamide |

342602-54-4 | >97% | 5g |

$696.00 | 2024-04-20 |

5-Fluoro-N-methoxy-N-methylnicotinamide 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

342602-54-4 (5-Fluoro-N-methoxy-N-methylnicotinamide) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2039-76-1(3-Acetylphenanthrene)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:342602-54-4)5-Fluoro-N-methoxy-N-methylnicotinamide

清らかである:99%

はかる:5g

価格 ($):434.0